tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Description
tert-Butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a triazole ring, and an oxolane moiety
Properties
IUPAC Name |
tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-18(2,3)27-17(25)23-7-4-12(5-8-23)15-20-14(21-22-15)10-19-16(24)13-6-9-26-11-13/h12-13H,4-11H2,1-3H3,(H,19,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSAGDQTSOKHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=N2)CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole ring is known for its bioactivity, which can be exploited in the design of new drugs or biochemical probes .
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create new drugs with improved efficacy and safety profiles. The presence of the triazole ring is particularly significant, as triazole-containing compounds are known for their antifungal and antibacterial properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples include:
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[5-[(oxolane-3-carbonylamino)methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate apart is its combination of a piperidine ring, a triazole ring, and an oxolane moiety
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
